Furan-2-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
furan-2-yl-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O2/c15-14(16,17)11-8-12(19-9-18-11)20-3-5-21(6-4-20)13(22)10-2-1-7-23-10/h1-2,7-9H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSISWAOQKQZZRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Furan-2-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant research findings related to this compound, supported by data tables and case studies.
Chemical Structure and Properties
The compound's IUPAC name is This compound , with the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H19F3N4O |
| Molecular Weight | 372.36 g/mol |
| CAS Number | Not available |
| Melting Point | Not available |
| Solubility | Not specified |
The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially increasing its binding affinity to target proteins. Such modifications can significantly affect the pharmacological properties, leading to enhanced therapeutic effects or reduced side effects.
Antimicrobial Activity
Research has indicated that compounds featuring a trifluoromethyl group exhibit significant antimicrobial properties. For instance, studies have shown that various derivatives with similar structures demonstrate moderate to significant efficacy against multiple bacterial strains, including both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentrations (MICs) for these compounds typically range from 100 to 400 µg/mL, suggesting a promising potential for further development in antimicrobial therapies.
Anticancer Properties
Recent studies have explored the anticancer potential of similar piperazine derivatives. For example, compounds targeting poly (ADP-ribose) polymerase (PARP) have shown efficacy against human breast cancer cells, with IC50 values comparable to established drugs like Olaparib . These findings suggest that this compound may also exhibit similar anticancer properties due to its structural similarities.
Case Studies and Research Findings
- Antimicrobial Evaluation : A series of new derivatives were synthesized and screened for antimicrobial activity against various pathogens. Compounds were evaluated at concentrations ranging from 50 to 1600 µg/mL, with promising results indicating moderate-to-good antimicrobial activity across the board .
- Anticancer Mechanism : In a study focused on piperazine derivatives, compounds were tested for their ability to inhibit PARP1 catalytic activity. The results indicated that certain derivatives significantly inhibited PARP1 activity at low concentrations, enhancing the cleavage of PARP1 and increasing CASPASE 3/7 activity—important markers for apoptosis in cancer cells .
- In Silico Analysis : Computational studies have demonstrated that Furan derivatives interact favorably with target proteins involved in cancer progression. This suggests potential pathways for drug development aimed at enhancing selectivity and efficacy against cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs vary in heterocyclic cores, substituents, and functional groups.
Analogs with Modified Pyrimidine/Related Heterocycles
Thienopyrimidine Derivatives
Compounds such as Furan-2-yl[4-(2-methylbenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone (41) (CAS: 460331-61-7) replace the pyrimidine with a benzo[4,5]thieno[2,3-d]pyrimidine core. Key differences include:
- Molecular Weight : 379.12 g/mol (vs. 326.27 for the target compound) .
- Synthesis: Microwave-assisted coupling of chloropyrimidine with furoyl piperazine in methanol, yielding 70–99% purity .
Pyrazolo[4,3-d]pyrimidine and Pyrrolo[2,1-f][1,2,4]triazine Derivatives
Table 1: Comparison of Heterocyclic Analogs
Substituent Variations on Piperazine/Pyrimidine
Trifluoromethyl vs. Sulfonyl Groups
- Compound 11a: (6-(4-Chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidin-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone introduces a sulfonyl group on piperazine. This increases polarity (evidenced by IR: S=O stretches at 1320.6 and 1168.7 cm⁻¹) compared to the target compound’s trifluoromethylpyrimidine .
- PF-00734200: A DPP-IV inhibitor with a pyrimidinyl-piperazine moiety.
Methyl and Morpholinoethyl Substituents
- Compound 29: Features a 2-methoxyethyl group on the thienopyrimidine. This ether linkage improves solubility (yield: 70% as dark orange oil) .
- Compound 27: Includes a 2-morpholinoethyl group, introducing a tertiary amine for enhanced water solubility .
Aromatic Ring Modifications: Furan vs. Thiophene
Q & A
Q. What synthetic routes are available for preparing Furan-2-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone?
The compound can be synthesized via nucleophilic aromatic substitution and nitro group reduction. For example:
- Step 1 : React 1-(2-furoyl)piperazine with 4-fluoronitrobenzene in acetonitrile at 70°C using potassium carbonate as a base to form [(furan-2-yl)[4-(4-nitrophenyl)piperazin-1-yl]methanone] .
- Step 2 : Reduce the nitro group using SnCl₂ in HCl to yield the final product .
FT-IR characterization (e.g., carbonyl stretch at 1625 cm⁻¹) confirms intermediate structures .
Q. How is the structural integrity of intermediates validated during synthesis?
Key techniques include:
Q. What computational tools are used to predict the compound’s reactivity or stability?
Density Functional Theory (DFT) calculations and molecular docking (e.g., with CYP3A4/CYP2D6 enzymes) can predict metabolic pathways and binding affinities . For example, hydroxylation at the pyrimidine ring’s 5′ position is energetically favored .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s pharmacological activity?
The CF₃ group enhances:
Q. What are the dominant metabolic pathways of this compound in mammalian systems?
Studies on structurally related piperazine-pyrimidine derivatives reveal:
Q. How can molecular docking guide the optimization of this compound for target selectivity?
Docking simulations (e.g., with PARP1 or JAK1/TYK2) identify critical binding interactions:
Q. What analytical challenges arise in quantifying this compound in biological matrices?
Q. How does the piperazine moiety contribute to pharmacological activity?
Piperazine enhances:
- Solubility : Protonation at physiological pH improves aqueous solubility.
- Target Engagement : Flexibility allows conformational adaptation to binding pockets (e.g., PARP1’s NAD⁺-binding site) .
In breast cancer models, piperazine-linked thiouracil amides induce PARP1 cleavage and caspase-3/7 activation .
Methodological Considerations
Q. What strategies mitigate contradictions in experimental data (e.g., conflicting IC₅₀ values)?
- Standardized Assay Conditions : Use consistent cell lines (e.g., MCF-7 for breast cancer) and incubation times .
- Orthogonal Validation : Confirm activity via enzymatic assays (e.g., PARP1 catalytic inhibition) and cellular apoptosis markers (e.g., H2AX phosphorylation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
